molecular formula C23H24Cl2N2O4 B12718539 Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate CAS No. 93942-39-3

Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate

Cat. No.: B12718539
CAS No.: 93942-39-3
M. Wt: 463.3 g/mol
InChI Key: VRICXOXBGFEEOE-UHFFFAOYSA-N
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Description

Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a bis(2-chloroethyl)amino group, a phenyl ring, and an isoindole moiety. It has been studied for its potential therapeutic properties, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of a suitable amine with 2-chloroethyl chloride under basic conditions.

    Attachment of the phenyl ring: The bis(2-chloroethyl)amino group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the isoindole moiety: The phenyl derivative is then reacted with phthalic anhydride to form the isoindole structure.

    Esterification: Finally, the compound is esterified with ethyl acetate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its anticancer properties, particularly as an alkylating agent that can interfere with DNA replication in cancer cells.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate involves its ability to form covalent bonds with nucleophilic sites in biological macromolecules, such as DNA. The bis(2-chloroethyl)amino group can alkylate DNA, leading to cross-linking and strand breaks, which ultimately result in the inhibition of DNA replication and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a potential chemotherapeutic agent.

Comparison with Similar Compounds

Ethyl alpha-((4-(bis(2-chloroethyl)amino)phenyl)methyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate can be compared with other alkylating agents, such as:

    Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.

    Melphalan: Similar in structure and function, Melphalan is used to treat multiple myeloma and ovarian cancer.

Conclusion

This compound is a compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

93942-39-3

Molecular Formula

C23H24Cl2N2O4

Molecular Weight

463.3 g/mol

IUPAC Name

ethyl 3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C23H24Cl2N2O4/c1-2-31-23(30)20(27-21(28)18-5-3-4-6-19(18)22(27)29)15-16-7-9-17(10-8-16)26(13-11-24)14-12-25/h3-10,20H,2,11-15H2,1H3

InChI Key

VRICXOXBGFEEOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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